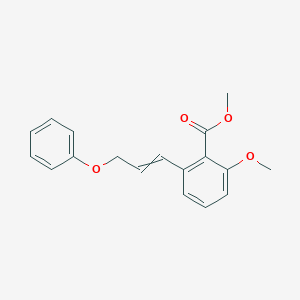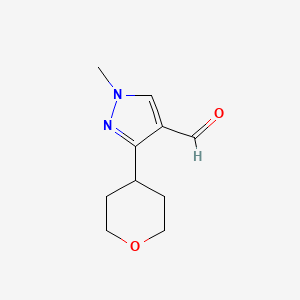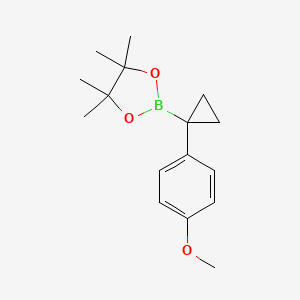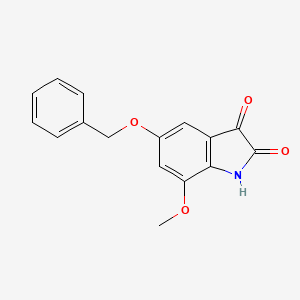
1,2-Dibromocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromocyclopropane is an organic compound with the molecular formula C₃H₄Br₂. It is a cyclopropane derivative where two bromine atoms are attached to adjacent carbon atoms in the three-membered ring. This compound is of interest due to its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromocyclopropane can be synthesized through the dibromination of cyclopropane. This process involves the addition of bromine to cyclopropane under controlled conditions. The reaction typically proceeds as follows:
- Cyclopropane + Bromine → this compound
The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow process. This method involves the use of phase-transfer catalysis to enhance the reaction rate and yield. The process is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromocyclopropane undergoes various chemical reactions, including:
- Substitution Reactions : The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
- Elimination Reactions : The compound can undergo dehydrohalogenation to form cyclopropene derivatives.
- Reduction Reactions : Reduction of this compound can yield cyclopropane or other partially reduced products.
- Substitution : Sodium hydroxide or potassium tert-butoxide in an aprotic solvent.
- Elimination : Strong bases like sodium amide in liquid ammonia.
- Reduction : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
- Substitution : Cyclopropanol, cyclopropylamine.
- Elimination : Cyclopropene.
- Reduction : Cyclopropane.
Scientific Research Applications
1,2-Dibromocyclopropane is used in various scientific research applications:
- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
- Material Science : The compound is used in the development of novel polymers and materials with unique properties.
- Biological Studies : It is used to study the effects of halogenated compounds on biological systems and their potential as bioactive agents.
- Medicinal Chemistry : Research into its derivatives has shown potential for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2-dibromocyclopropane involves its ability to undergo nucleophilic substitution and elimination reactions. The presence of two bromine atoms makes the compound highly reactive towards nucleophiles, leading to the formation of various substituted cyclopropane derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds:
- 1,2-Dibromocyclopentane : Similar in structure but with a five-membered ring.
- 1,1-Dibromocyclopropane : Differing in the position of bromine atoms.
- 1,2-Dichlorocyclopropane : Similar reactivity but with chlorine atoms instead of bromine.
Uniqueness: 1,2-Dibromocyclopropane is unique due to its high reactivity and the ability to form a wide range of derivatives through substitution and elimination reactions. Its three-membered ring structure also imparts significant ring strain, making it more reactive compared to its larger ring analogs.
Properties
CAS No. |
19533-50-7 |
|---|---|
Molecular Formula |
C3H4Br2 |
Molecular Weight |
199.87 g/mol |
IUPAC Name |
1,2-dibromocyclopropane |
InChI |
InChI=1S/C3H4Br2/c4-2-1-3(2)5/h2-3H,1H2 |
InChI Key |
SRTPQRFGGDGJBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052035.png)










![3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15052105.png)
![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
